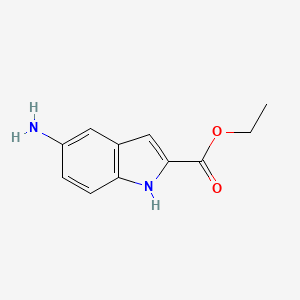

Ethyl 5-amino-1H-indole-2-carboxylate

Übersicht

Beschreibung

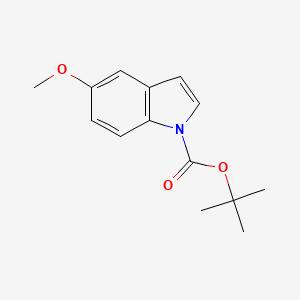

“Ethyl 5-amino-1H-indole-2-carboxylate” is a compound that belongs to the class of indole derivatives . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

Synthesis Analysis

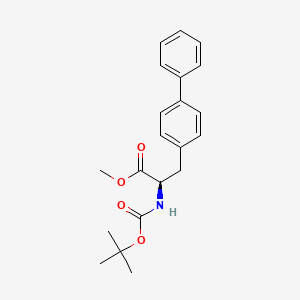

The synthesis of indole derivatives often involves the use of arylsulfonyl chlorides, arylthiodisulfides, and indoles or ethyl indole-2-carboxylate . For example, Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate was synthesized by stirring with dioxane and aqueous dimethylamine and formalin, heated at 70°C for 4 hours .

Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .

Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

Wissenschaftliche Forschungsanwendungen

Synthesis of Oxazino [4,3-a]indoles

This compound serves as a reactant for the synthesis of oxazino [4,3-a]indoles through cascade addition-cyclization reactions. These reactions are significant in creating complex molecular structures that can have various pharmaceutical applications .

Cannabinoid CB1 Receptor Antagonists

It is used in the preparation of indolecarboxamides, which act as antagonists for cannabinoid CB1 receptors. These receptors are a target for the development of new therapies for pain, obesity, and even some psychiatric disorders .

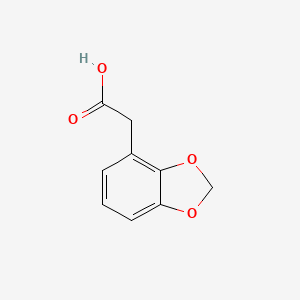

Anti-inflammatory and Analgesic Agents

Ethyl 5-amino-1H-indole-2-carboxylate is a reactant for preparing indole-3-propionic acids, which have potential anti-inflammatory and analgesic properties. This could be beneficial in developing new treatments for conditions associated with inflammation and pain .

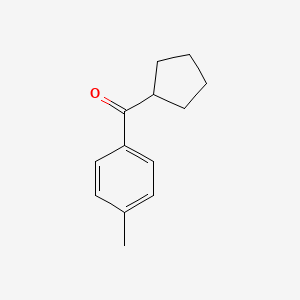

Friedel-Crafts Acylation

The compound is used in Friedel-Crafts acylation reactions with nitrobenzoyl chloride. This type of reaction is used to introduce acyl groups into aromatic compounds, which can modify their chemical properties for various applications .

CRTH2 Receptor Antagonists

It serves as a reactant for preparing CRTH2 receptor antagonists. These receptors are involved in allergic inflammation, making them a target for treating allergic diseases .

Indoleamine 2,3-dioxygenase (IDO) Inhibitors

The compound is used to prepare IDO inhibitors. IDO plays a role in immune suppression in cancer, and its inhibition is considered a promising strategy for cancer immunotherapy .

Antihypertriglyceridemic Agents

It is involved in the preparation of N-(benzoylphenyl)-1H-indole-2-carboxamides, which have shown potent antihypertriglyceridemic effects. This application could lead to new treatments for high triglyceride levels in the blood .

Antiproliferative Agents

Ethyl 5-amino-1H-indole-2-carboxylate is used to prepare agents that have antiproliferative effects against human leukemia K562 cells. This suggests potential applications in developing treatments for certain types of leukemia .

Wirkmechanismus

Target of Action

Ethyl 5-amino-1H-indole-2-carboxylate is an indole derivative. Indole derivatives are known to have a broad spectrum of biological activities and can bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular functions .

Biochemical Pathways

Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Indole derivatives are known to have various biologically vital properties .

Zukünftige Richtungen

From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Eigenschaften

IUPAC Name |

ethyl 5-amino-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGCOZXVVVIAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444006 | |

| Record name | Ethyl 5-amino-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-amino-1H-indole-2-carboxylate | |

CAS RN |

71086-99-2 | |

| Record name | Ethyl 5-amino-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

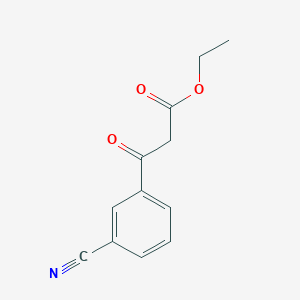

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B1589459.png)

![6-Chlorothieno[2,3-b]pyridine](/img/structure/B1589462.png)